1-Dibenzofuranamine,n-(4-(4-dibenzofuranyl)phenyl)-
Description
1-Dibenzofuranamine, N-[4-(4-dibenzofuranyl)phenyl]- is a complex organic compound characterized by its unique structure, which includes two dibenzofuran units connected via a phenyl group
Properties
Molecular Formula |
C30H19NO2 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-(4-dibenzofuran-4-ylphenyl)dibenzofuran-1-amine |
InChI |
InChI=1S/C30H19NO2/c1-3-12-26-22(7-1)23-10-5-9-21(30(23)33-26)19-15-17-20(18-16-19)31-25-11-6-14-28-29(25)24-8-2-4-13-27(24)32-28/h1-18,31H |
InChI Key |
FTTAILWJNULDPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC=C(C=C4)NC5=C6C7=CC=CC=C7OC6=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dibenzofuranamine, N-[4-(4-dibenzofuranyl)phenyl]- typically involves multi-step organic reactions. One common method includes the coupling of dibenzofuran derivatives with phenylamine under specific conditions. The reaction often requires catalysts such as palladium and bases like potassium carbonate to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
1-Dibenzofuranamine, N-[4-(4-dibenzofuranyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Substitution reactions can occur at the phenyl or dibenzofuran rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents like bromine, nucleophiles like amines and alcohols.
Major Products Formed
Scientific Research Applications
1-Dibenzofuranamine, N-[4-(4-dibenzofuranyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 1-Dibenzofuranamine, N-[4-(4-dibenzofuranyl)phenyl]- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
1-Aminodibenzofuran: Similar in structure but lacks the additional phenyl group.
4-Aminodibenzofuran: Another derivative with different substitution patterns on the dibenzofuran ring.
Uniqueness
1-Dibenzofuranamine, N-[4-(4-dibenzofuranyl)phenyl]- is unique due to its dual dibenzofuran structure connected via a phenyl group, which imparts distinct chemical and physical properties compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
